1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid
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Overview
Description
1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid is an organic compound that features a methoxybenzyl group attached to a cyclopentane ring with a propionic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid typically involves the following steps:
Formation of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through the reaction of o-methoxybenzyl chloride with a suitable nucleophile.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Propionic Acid Side Chain: The propionic acid side chain can be introduced through esterification or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(p-Methoxybenzyl)-2-oxocyclopentanepropionic acid
- 1-(m-Methoxybenzyl)-2-oxocyclopentanepropionic acid
- 1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid
Uniqueness
1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
2700-04-1 |
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Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
3-[1-[(2-methoxyphenyl)methyl]-2-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C16H20O4/c1-20-13-6-3-2-5-12(13)11-16(10-8-15(18)19)9-4-7-14(16)17/h2-3,5-6H,4,7-11H2,1H3,(H,18,19) |
InChI Key |
VJJNOVQLOZZZIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCCC2=O)CCC(=O)O |
Origin of Product |
United States |
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